molecular formula C14H10N2O B493183 1H-indol-2-yl(pyridin-3-yl)methanone

1H-indol-2-yl(pyridin-3-yl)methanone

Cat. No.: B493183
M. Wt: 222.24g/mol
InChI Key: ZCHZHQMOGWAOGA-UHFFFAOYSA-N
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Description

1H-indol-2-yl(pyridin-3-yl)methanone is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic compounds containing a pyrrole ring fused to a benzene ring. This particular compound features an indole moiety attached to a pyridine ring via a methanone group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-indol-2-yl(pyridin-3-yl)methanone can be achieved through various synthetic routes. One common method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones. This reaction typically uses water as the oxygen source and operates under mild conditions . Another approach involves the nucleophilic addition of indole derivatives to pyridine carboxaldehydes, followed by oxidation to form the desired methanone compound .

Chemical Reactions Analysis

1H-indol-2-yl(pyridin-3-yl)methanone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include copper catalysts, water, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-indol-2-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-indol-2-yl(pyridin-3-yl)methanone can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific combination of the indole and pyridine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24g/mol

IUPAC Name

1H-indol-2-yl(pyridin-3-yl)methanone

InChI

InChI=1S/C14H10N2O/c17-14(11-5-3-7-15-9-11)13-8-10-4-1-2-6-12(10)16-13/h1-9,16H

InChI Key

ZCHZHQMOGWAOGA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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